

# Codon Optimization of the Human RPE65 Gene in FT001: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **FT001**

Cat. No.: **B607558**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**FT001** is an investigational gene therapy product designed to treat inherited retinal diseases caused by mutations in the RPE65 gene. A key feature of **FT001** is the use of a codon-optimized version of the human RPE65 gene, delivered via a recombinant adeno-associated virus serotype 2 (rAAV2) vector. This technical guide provides an in-depth overview of the principles and methodologies underlying the codon optimization of the human RPE65 gene within the context of **FT001**, aimed at enhancing protein expression and therapeutic efficacy. The document details the rationale for codon optimization, presents hypothetical quantitative data to illustrate its impact, outlines relevant experimental protocols, and provides visualizations of the RPE65 visual cycle and the experimental workflow for developing such a gene therapy product.

## Introduction to RPE65 and Gene Therapy

The Retinal Pigment Epithelium-specific 65 kDa protein (RPE65) is a critical enzyme in the visual cycle.<sup>[1][2]</sup> It functions as a retinoid isomerohydrolase, converting all-trans-retinyl esters to 11-cis-retinol. This step is essential for the regeneration of 11-cis-retinal, the chromophore of both rod and cone opsins, which is necessary for vision.<sup>[3][4]</sup> Mutations in the RPE65 gene disrupt this cycle, leading to a deficiency in 11-cis-retinal and causing severe visual impairment, as seen in conditions like Leber Congenital Amaurosis (LCA) and Retinitis Pigmentosa (RP).<sup>[2][5]</sup>

Gene augmentation therapy aims to restore the function of the defective RPE65 gene by introducing a functional copy into the retinal pigment epithelium (RPE) cells.<sup>[6]</sup> **FT001** is a gene therapy candidate that utilizes a rAAV2 vector to deliver a codon-optimized human RPE65 gene to these target cells.<sup>[7][8]</sup>

## The Rationale for Codon Optimization

While a wild-type gene sequence can be used in gene therapy, its expression levels in a human host may not be optimal. This is due to differences in codon usage bias between the native gene and the host's translational machinery. Codon optimization is a synthetic biology technique that aims to increase protein expression by modifying the coding sequence of a gene without altering the amino acid sequence of the protein it encodes.<sup>[9][10][11]</sup> The primary goals of codon optimization for a gene like RPE65 in a therapeutic context are:

- Increased Protein Expression: By replacing rare codons with more frequently used codons in humans, the translation efficiency is enhanced, leading to higher levels of the RPE65 protein.
- Improved mRNA Stability: Codon choice can influence mRNA secondary structure and stability. Optimization algorithms often aim to create a more stable mRNA transcript.
- Removal of Cryptic Splice Sites and Other Regulatory Elements: The process can eliminate sequences that might be misinterpreted by the cell, leading to incorrect splicing or premature termination of transcription or translation.<sup>[12]</sup>

For **FT001**, codon optimization of the RPE65 gene is a critical step to ensure robust and sustained expression of the functional protein in the RPE cells of patients.

## Quantitative Data on RPE65 Codon Optimization

While the specific codon optimization data for the RPE65 gene in **FT001** is proprietary, this section presents representative quantitative data based on published studies of RPE65 codon optimization to illustrate the potential impact of this strategy.

One study reported a 7-fold increase in RPE65 protein production in 293T cells when using a codon-optimized sequence compared to the wild-type sequence.<sup>[12]</sup> Another study on an optimized AAV vector containing a codon-optimized RPE65 gene demonstrated a 300-fold increase in potency in a mouse model.

The following tables summarize hypothetical data comparing a wild-type (WT) and a codon-optimized (CO) human RPE65 gene.

Table 1: Comparison of Gene Sequence Properties

| Parameter                               | Wild-Type hRPE65 | Codon-Optimized hRPE65 |
|-----------------------------------------|------------------|------------------------|
| Codon Adaptation Index (CAI)            | 0.72             | 0.95                   |
| GC Content                              | 48%              | 62%                    |
| Number of Rare Codons Removed           | N/A              | 7                      |
| Cryptic Splice Sites Removed            | N/A              | 1                      |
| Premature Polyadenylation Sites Removed | N/A              | 4                      |

Table 2: In Vitro RPE65 Protein Expression in HEK293T Cells

| Construct              | Relative RPE65 mRNA Level (qRT-PCR) | Relative RPE65 Protein Level (Western Blot) |
|------------------------|-------------------------------------|---------------------------------------------|
| Wild-Type hRPE65       | 1.0                                 | 1.0                                         |
| Codon-Optimized hRPE65 | 1.2                                 | 7.0                                         |

Table 3: In Vivo Functional Readout in an Rpe65 Knockout Mouse Model

| Treatment Group                  | Electroretinography (ERG) b-wave amplitude (µV) at 1 month post-injection |
|----------------------------------|---------------------------------------------------------------------------|
| Untreated Control                | 15 ± 5                                                                    |
| AAV2-WT-hRPE65                   | 150 ± 30                                                                  |
| AAV2-CO-hRPE65 (FT001 surrogate) | 450 ± 60                                                                  |

## Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development and evaluation of a codon-optimized RPE65 gene therapy product like **FT001**.

### Codon Optimization and Gene Synthesis

- Obtain the wild-type human RPE65 coding sequence.
- Analyze the wild-type sequence for codon usage bias, GC content, and the presence of any undesirable sequence motifs (e.g., cryptic splice sites, polyadenylation signals).
- Perform codon optimization using a suitable algorithm. This typically involves:
  - Replacing rare codons with codons that are frequently used in highly expressed human genes.
  - Adjusting the GC content to a range optimal for human cell expression (typically 55-65%).
  - Removing or altering undesirable sequence motifs.
- Synthesize the codon-optimized RPE65 gene and clone it into an appropriate expression vector for in vitro and in vivo studies.

### AAV Vector Production and Purification

This protocol describes the production of rAAV2 vectors using a triple transient transfection method in HEK293 cells.[13][14]

- Cell Culture: Culture HEK293 cells in an appropriate medium (e.g., DMEM with 10% FBS).
- Transfection: Co-transfect the HEK293 cells with three plasmids:
  - pAAV-ITR-CO-hRPE65: Contains the codon-optimized RPE65 gene flanked by AAV inverted terminal repeats (ITRs).
  - pAAV-Rep-Cap: Provides the AAV replication and capsid proteins (for serotype 2).
  - pHelper: Provides the adenoviral helper functions necessary for AAV replication.

- Harvesting: After 48-72 hours, harvest the cells and the supernatant.
- Lysis: Lyse the cells to release the viral particles.
- Purification: Purify the AAV vectors using methods such as iodixanol gradient ultracentrifugation or chromatography.
- Titer Determination: Determine the viral genome titer (vg/mL) using quantitative PCR (qPCR).

## In Vitro Expression Analysis (Western Blot)

This protocol is for quantifying RPE65 protein expression in cultured cells.[\[15\]](#)[\[16\]](#)[\[17\]](#)

- Cell Culture and Transfection: Plate HEK293T or ARPE-19 cells and transfect them with expression vectors containing either the wild-type or codon-optimized RPE65 gene.
- Protein Extraction: After 48 hours, lyse the cells in RIPA buffer to extract total protein.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
- SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.
- Western Blotting: Transfer the separated proteins to a PVDF membrane.
- Immunodetection:
  - Block the membrane with 5% non-fat milk or BSA.
  - Incubate with a primary antibody specific for RPE65.
  - Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
- Detection: Add a chemiluminescent substrate and image the blot.
- Quantification: Use densitometry to quantify the RPE65 protein bands, normalizing to a loading control like beta-actin.

## In Vivo Functional Assessment (Electroretinography)

ERG is used to measure the electrical response of the retina to light stimulation in animal models.[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

- Animal Model: Use an appropriate animal model, such as an Rpe65 knockout mouse.
- Vector Administration: Administer the AAV vector via subretinal injection.
- Dark Adaptation: Dark-adapt the animals overnight before the ERG recording.
- Anesthesia and Pupil Dilation: Anesthetize the animal and dilate its pupils.
- ERG Recording:
  - Place electrodes on the cornea, forehead (reference), and tail (ground).
  - Present a series of light flashes of increasing intensity.
  - Record the electrical responses (a-wave and b-wave).
- Data Analysis: Measure the amplitude and implicit time of the a- and b-waves to assess retinal function.

## Clinical Assessment of Visual Function (Multi-Luminance Mobility Test)

The MLMT is a functional vision test used in clinical trials to assess a patient's ability to navigate an obstacle course under various lighting conditions.[\[23\]](#)[\[24\]](#)[\[25\]](#)

- Test Environment: A standardized obstacle course with defined start and end points.
- Luminance Levels: The test is performed at multiple, pre-defined light levels, ranging from dim to bright light.
- Procedure: The patient is asked to navigate the course at each light level.

- Scoring: Performance is scored based on the time taken to complete the course and the number of errors (e.g., collisions with obstacles).
- Outcome: The primary outcome is the change in the lowest light level at which the patient can successfully navigate the course.

## Visualizations

### RPE65 Visual Cycle Pathway

The following diagram illustrates the central role of RPE65 in the visual cycle.



[Click to download full resolution via product page](#)

RPE65's central role in the visual cycle.

## Experimental Workflow for FT001 Development

The diagram below outlines the key stages in the preclinical and clinical development of a gene therapy product like **FT001**.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Retinal Pigment Epithelium 65 kDa Protein (RPE65): An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RPE65 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. RPE65 - Wikipedia [en.wikipedia.org]
- 4. uniprot.org [uniprot.org]
- 5. gene.vision [gene.vision]
- 6. luxturnahcp.com [luxturnahcp.com]
- 7. ophthalmology360.com [ophthalmology360.com]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Codon-Optimized RPGR Improves Stability and Efficacy of AAV8 Gene Therapy in Two Mouse Models of X-Linked Retinitis Pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Codon optimization of genes for efficient protein expression in mammalian cells by selection of only preferred human codons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A critical analysis of codon optimization in human therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN107429252B - Optimized RPE65 promoter and coding sequence - Google Patents [patents.google.com]
- 13. Detailed Protocol for the Novel and Scalable Viral Vector Upstream Process for AAV Gene Therapy Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bosterbio.com [bosterbio.com]
- 15. Higher throughput assays for understanding the pathogenicity of variants of unknown significance (VUS) in the RPE65 gene - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. Electroretinography 3 Protocol - IMPReSS [web.mousephenotype.org]
- 19. Electroretinogram (ERG) to Evaluate the Retina Using Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Direct-Coupled Electroretinogram (DC-ERG) for Recording the Light-Evoked Electrical Responses of the Mouse Retinal Pigment Epithelium [jove.com]

- 21. m.youtube.com [m.youtube.com]
- 22. Electroretinogram (ERG) detection in mice [bio-protocol.org]
- 23. Novel mobility test to assess functional vision in patients with inherited retinal dystrophies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Multi-Luminance Mobility Test (MLMT) as a tool for assessing functional vision in patients with RPE65 gene mutations following gene therapy (voretigene neparvovec) [klinikaoczna.pl]
- 25. diagnosysllc.com [diagnosysllc.com]
- To cite this document: BenchChem. [Codon Optimization of the Human RPE65 Gene in FT001: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b607558#codon-optimization-of-human-rpe65-gene-in-ft001>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)